2-(Methylsulfonyl)-4-(pyridin-3-yl)pyrimidine
Overview
Description
“2-(Methylsulfonyl)-4-(pyridin-3-yl)pyrimidine” is a compound with the molecular formula C10H9N3O2S . It was derived from 2-(methylthio)-4-(pyridin-3-yl)pyrimidine .
Synthesis Analysis
The compound was synthesized from 2-(methylthio)-4-(pyridin-3-yl)pyrimidine . Other pyridin-3-yl-pyrimidin-2-yl derivatives have been synthesized using methods such as using trimethylamine as a classical method and using magnesium oxide nanoparticles .Molecular Structure Analysis
The crystal structure of the compound is monoclinic, with the space group C2/c. The unit cell parameters are: a = 5.4625 (8) Å, b = 10.8235 (16) Å, c = 17.520 (3) Å, α = 90º, β = 97.460 (3)º, γ = 90º, V = 1027.1 (3) Å3, Z = 4, Mr = 235.00, Dc = 1.521 g/cm3, μ = 0.300 mm-1 .Physical and Chemical Properties Analysis
The compound has a molecular weight of 235.00 g/mol. The crystal density is 1.521 g/cm3 .Scientific Research Applications
Synthesis and Derivative Formation
- Microwave-Assisted Synthesis : Microwave-assisted solution-phase methods have been developed for efficiently synthesizing 2-amino-4-arylpyrimidine derivatives, including steps that involve the generation of 2-methylsulfonyl-pyrimidines. These pyrimidines serve as precursors for creating a variety of 2-substituted pyrimidines, demonstrating the versatility of 2-(methylsulfonyl)-4-(pyridin-3-yl)pyrimidine in chemical synthesis (Matloobi & Kappe, 2007).
Novel Compound Synthesis
- Synthesis of Derivatives : A study detailed the synthesis of 2-chloromethyl-4-methanesulfonyl-3-methyl pyridine, an intermediate in the synthesis of Dexlansoprazole. The process involved N-oxidation of 2,3-lutidine and a series of reactions leading to the final compound. This process highlights the role of similar compounds in the synthesis of medically relevant substances (Gilbile, Bhavani & Vyas, 2017).
Coordination Complexes and Reactions
- Solvothermal Reactions : Research on solvothermal reactions between 2-ppds (a related disulfide compound) and ZnX2 in a mixed solvent demonstrated the generation of various coordination complexes. This study provides insight into the chemical behavior and potential applications of similar pyrimidine-based compounds in creating unique molecular structures (Zhu, Deng & Xu, 2017).
Chemical Reactivity and Analysis
- Reactivity and Synthesis : A study on the reactivity of S–S bonds promoted by metal coordination revealed diverse in situ reactions, such as S-oxidation and bond scission. This research is significant for understanding the chemical behavior and potential applications of compounds with similar structures (Zhu, Li, Xu, Gou, 2010).
Green Chemistry and Synthesis Optimization
- Mild Synthesis Methods : Research focused on synthesizing 4,6-dimethyl-2-(methylsulfonyl) pyrimidine using environmentally friendly processes. This study contributes to the understanding of green chemistry approaches in synthesizing compounds related to this compound (Hongbin, 2011).
Properties
IUPAC Name |
2-methylsulfonyl-4-pyridin-3-ylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2S/c1-16(14,15)10-12-6-4-9(13-10)8-3-2-5-11-7-8/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOORFANBYYVNMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC=CC(=N1)C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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